

Application of Trimethoprim-d9 in Veterinary Drug Residue Analysis

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Compound of Interest

Compound Name: Trimethoprim-d9

Cat. No.: B562225

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Application Notes and Protocols

This document provides detailed application notes and protocols for the use of **Trimethoprim-d9** as an internal standard in the quantitative analysis of trimethoprim residues in veterinary samples. The methodologies outlined are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for residue analysis.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction

Trimethoprim is a bacteriostatic antibiotic widely used in veterinary medicine, often in combination with sulfonamides, to treat bacterial infections in food-producing animals.[\[3\]](#)[\[4\]](#) Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for trimethoprim in various animal-derived food products to ensure consumer safety.[\[3\]](#)[\[5\]](#) Accurate and reliable analytical methods are crucial for monitoring these residues and ensuring compliance with food safety standards.[\[6\]](#)[\[7\]](#)

The use of a stable isotope-labeled internal standard, such as **Trimethoprim-d9**, is a key strategy for achieving high accuracy and precision in quantitative mass spectrometry-based methods.[\[8\]](#) **Trimethoprim-d9** has chemical and physical properties nearly identical to those of trimethoprim, but with a different mass. This allows it to be distinguished by the mass spectrometer, enabling it to compensate for variations in sample preparation, matrix effects, and instrument response.[\[8\]](#)

Experimental Protocols

The following protocols are generalized from common practices in veterinary drug residue analysis and should be adapted and validated for specific matrices and laboratory conditions.

[9][10][11]

Materials and Reagents

- Analytes: Trimethoprim (analytical standard)
- Internal Standard: **Trimethoprim-d9**
- Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
- Acids/Bases: Formic acid, Acetic acid, Ammonium hydroxide
- Salts: Anhydrous magnesium sulfate, Sodium chloride
- SPE Cartridges: C18 or cation exchange cartridges
- Sample Matrices: Animal tissues (muscle, liver, kidney), milk, eggs, fish

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for multi-residue analysis in food matrices.

- Homogenization: Homogenize 2-5 g of the tissue sample. For liquid samples like milk, use 5-10 mL.
- Fortification: Add a known concentration of **Trimethoprim-d9** internal standard solution to the homogenized sample.
- Extraction:
 - Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

- Add extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
- Vortex vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take a 1-2 mL aliquot of the supernatant (acetonitrile layer).
 - Transfer to a d-SPE tube containing a cleanup sorbent (e.g., C18 and primary secondary amine - PSA).
 - Vortex for 30 seconds and centrifuge at ≥10000 rpm for 5 minutes.
- Final Extract Preparation:
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 1 mL).
 - Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B) is typical.
- Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
- Ion Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both trimethoprim and **Trimethoprim-d9** for quantification and confirmation.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)
Trimethoprim	291.1	230.1	123.1
Trimethoprim-d9	300.2	236.1	126.1

Note: The specific m/z values may vary slightly depending on the instrument and conditions.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of trimethoprim using **Trimethoprim-d9** as an internal standard in various veterinary matrices.

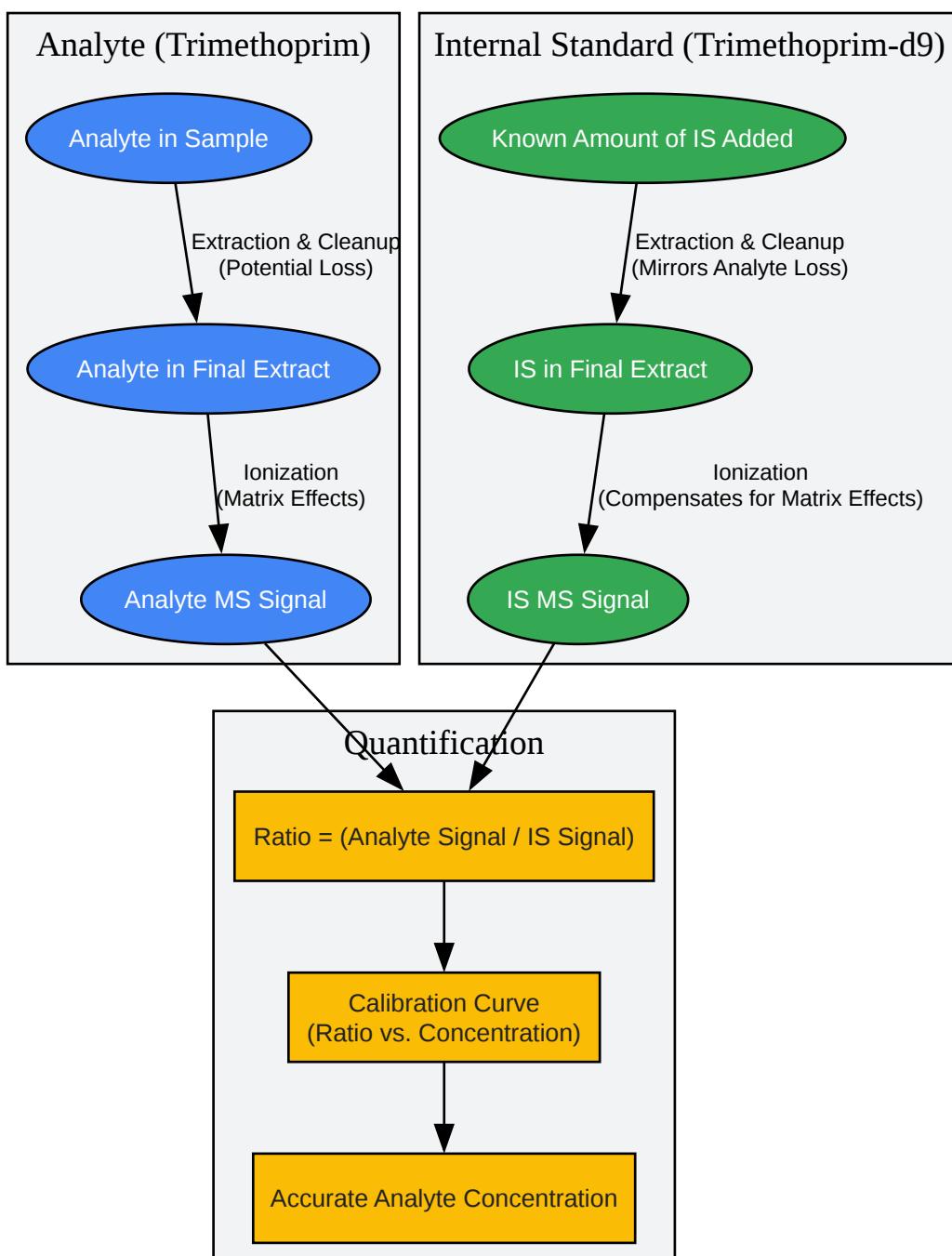
Matrix	Method	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)	Reference
Animal Tissue	LC-MS/MS	~4	25	60-79	[12]
Chicken, Fish, Eggs	LC-MS/MS	0.2-0.4	-	51.9-52.8	[3]
Porcine Tissue	HPLC	5	-	-	[13]
Tilapia Fillet	LC-QTOF-MS	1	5	-	[14]
Shrimp Tissue	UPLC-MS/MS	-	< MRLs	88.6-106	

LOD: Limit of Detection; LOQ: Limit of Quantification; MRLs: Maximum Residue Limits. The values presented are indicative and may vary based on the specific experimental setup.

Diagrams

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Caption: Experimental workflow for trimethoprim residue analysis.

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Caption: Role of an internal standard in quantitative analysis.

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